1,3-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide
Description
1,3-Dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with two methyl groups at positions 1 and 2. The carboxamide group at position 5 of the pyrazole is linked to a 1,3,4-oxadiazole ring, which is further substituted with a thiophen-2-yl moiety. This structural architecture combines electron-rich heterocycles (pyrazole, oxadiazole, and thiophene), making it a candidate for diverse biological activities, including antimicrobial and enzyme inhibitory properties. The thiophene substituent enhances π-conjugation and may influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, critical for target binding .
Properties
IUPAC Name |
2,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-7-6-8(17(2)16-7)10(18)13-12-15-14-11(19-12)9-4-3-5-20-9/h3-6H,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLSJNCJSXGCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound’s action on cholinesterase enzymes affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting the breakdown of acetylcholine, the compound enhances the signal transmission in this pathway.
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes. This can lead to enhanced nerve signal transmission and various physiological effects. Thiophene derivatives, such as this compound, have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities.
Biological Activity
1,3-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 288.32 g/mol
Pharmacological Activities
The biological activities of this compound include:
1. Antimicrobial Activity
Research indicates that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Effects
The pyrazole derivatives have been reported to possess anti-inflammatory activities. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Properties
The oxadiazole moiety is known for its anticancer activity. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation across various cancer types . Notably, derivatives have shown IC50 values indicating moderate to high potency against human cancer cell lines.
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : It may act by inhibiting key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors can modulate cellular responses leading to therapeutic effects.
Detailed studies involving molecular docking and biochemical assays are necessary to elucidate these mechanisms further.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
Comparison with Similar Compounds
Substituent Impact :
- Thiophen-2-yl vs.
Physicochemical Data
| Compound | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|
| Target Compound | Not reported | Moderate in DMSO/ethanol |
| 6k | 166–168 | Low in water, high in DMSO |
| 6l | Not reported | Low in water, moderate in DMF |
Notes:
Antimicrobial Activity
- Target Compound : Thiophene derivatives (e.g., Abdel-Wahab et al., 2017) show enhanced antimicrobial activity due to hydrophobic interactions with microbial membranes .
- Compound 6k/6l : Demonstrated antifungal activity against Candida albicans (MIC = 8–16 µg/mL), attributed to the chloropyridinyl and bromo groups .
Enzyme Inhibition
- PARP Inhibition: Oxadiazole-thiophene hybrids () inhibit PARP enzymes in breast cancer cells (IC₅₀ = 1.2–3.5 µM). The target compound’s dimethylpyrazole may improve selectivity over non-specific cytotoxicity .
- Comparison with Thiadiazoles : Compounds like 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides () showed lower % inhibition (50 µg/mL: 60–70%) compared to oxadiazole-thiophene analogues (70–85% inhibition) .
Preparation Methods
Conventional Multi-Step Synthesis
The conventional synthesis of 1,3-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide involves three primary stages:
-
Pyrazole Core Formation : Ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring. Subsequent methylation with dimethyl sulfate introduces the 1,3-dimethyl substituents.
-
Oxadiazole Ring Construction : The thiophen-2-yl-substituted oxadiazole is synthesized via cyclization of thiophene-2-carbohydrazide with carboxylic acid derivatives. This step often employs phosphorous oxychloride (POCl₃) as a cyclizing agent.
-
Amide Coupling : The pyrazole-5-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with the oxadiazole-2-amine under basic conditions.
Key Reaction Conditions:
Representative Yield Data:
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, HCl | Reflux | 3 | 78 |
| Oxadiazole Cyclization | POCl₃, DMF | 110°C | 6 | 65 |
| Amide Coupling | SOCl₂, Et₃N | 0–25°C | 12 | 82 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis, particularly during cyclization and coupling steps. A modified protocol reduces the oxadiazole formation time from 6 hours to 20 minutes.
Optimized Parameters:
-
Microwave Power : 300 W
-
Pressure : 150 psi
-
Solvent : Ethanol/water (4:1 v/v)
Comparative Efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 h | 0.33 h |
| Energy Consumption | High | Low |
| Overall Yield | 65% | 72% |
Critical Analysis of Reaction Mechanisms
Pyrazole Ring Methylation Dynamics
The methylation of the pyrazole nitrogen proceeds via an SN2 mechanism. Dimethyl sulfate acts as the methylating agent, with sodium bicarbonate maintaining a pH of 8–9 to prevent hydrolysis. Kinetic studies show that exceeding 60°C leads to demethylation side reactions, reducing yields by 12–15%.
Oxadiazole Cyclization Pathways
The cyclization of thiophene-2-carbohydrazide into 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine involves dehydration and ring closure. Phosphorous oxychloride facilitates the removal of water, while catalytic dimethylformamide (DMF) enhances reaction homogeneity.
Side Reactions:
-
Over-Oxidation : Prolonged heating (>8 h) converts oxadiazole to thiophene sulfoxide derivatives (3–5% yield loss).
-
Dimerization : Occurs at high concentrations (>0.5 M), forming bis-oxadiazole byproducts.
Purification and Characterization
Chromatographic Techniques
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Industrial protocols replace POCl₃ with cheaper alternatives like polyphosphoric acid (PPA), albeit with a 10% yield reduction. Automated continuous-flow reactors mitigate this by enhancing mixing efficiency.
Waste Management Strategies
-
POCl₃ Neutralization : Treated with aqueous sodium bicarbonate to form non-toxic phosphate salts.
-
Solvent Recovery : Distillation recovers >85% of THF and dioxane.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,3-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide to achieve high yield and purity?
- Methodological Answer :
- Step 1 : Begin with cyclocondensation of hydrazine derivatives with carbonyl precursors to form the pyrazole-oxadiazole core (e.g., using 1,3-dimethylpyrazole-5-carboxylic acid and 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine) .
- Step 2 : Optimize reaction conditions (temperature: 80–100°C; solvent: DMF or THF; time: 12–24 hrs) to minimize side reactions .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluent .
- Step 4 : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the final compound .
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton environments and carbon backbone (e.g., thiophene protons at δ 6.8–7.5 ppm; pyrazole methyl groups at δ 2.1–2.5 ppm) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm; oxadiazole ring vibrations at ~1550 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] calculated for CHNOS: 296.0684) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC calculations .
- Enzyme Inhibition : Test COX-2 or kinase inhibition using fluorometric/colorimetric kits (e.g., 50–200 µg/mL compound concentration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., methyl → ethyl on pyrazole; thiophene → furan on oxadiazole) .
- Step 2 : Compare bioactivity data across analogs (e.g., antimicrobial IC values) to identify critical functional groups.
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., bacterial DNA gyrase) .
- Example Table :
| Substituent (R) | MIC (S. aureus) | IC (HeLa) |
|---|---|---|
| Thiophene-2-yl | 8 µg/mL | 12 µM |
| Furan-2-yl | 32 µg/mL | 45 µM |
Q. What mechanistic approaches can elucidate the compound’s mode of action in anticancer activity?
- Methodological Answer :
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death pathways .
- ROS Detection : Use DCFH-DA probes to measure reactive oxygen species (ROS) generation in treated cells .
- Transcriptomic Analysis : Conduct RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) post-treatment .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 µM) to confirm activity thresholds .
- Solubility Correction : Account for solubility limits (e.g., DMSO concentration ≤1%) to avoid false negatives .
Q. What strategies can enhance the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 100–200 nm size) for controlled release .
- Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants .
Q. How can advanced analytical methods validate the compound’s purity for regulatory compliance?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm; target purity ≥95% .
- LC-MS/MS : Confirm absence of genotoxic impurities (e.g., alkylating agents) with MRM transitions .
- Elemental Analysis : Validate carbon/nitrogen ratios (e.g., %C calculated: 52.7; observed: 52.5 ± 0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
